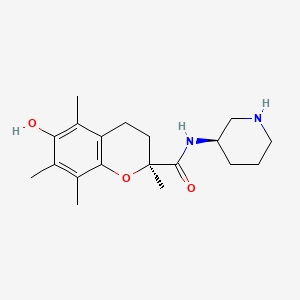

Sonlicromanol

Description

Properties

IUPAC Name |

(2S)-6-hydroxy-2,5,7,8-tetramethyl-N-[(3R)-piperidin-3-yl]-3,4-dihydrochromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3/c1-11-12(2)17-15(13(3)16(11)22)7-8-19(4,24-17)18(23)21-14-6-5-9-20-10-14/h14,20,22H,5-10H2,1-4H3,(H,21,23)/t14-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYWLEPSQNXESC-KUHUBIRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)C(=O)NC3CCCNC3)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)C(=O)N[C@@H]3CCCNC3)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1541170-75-5 | |

| Record name | KH-176 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1541170755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sonlicromanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SONLICROMANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCU3O35RDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Sonlicromanol in Mitochondrial Disease

Abstract

Primary mitochondrial diseases (PMD) are a group of debilitating genetic disorders characterized by impaired oxidative phosphorylation, leading to cellular energy deficits. The pathophysiology is complex, driven by a triad of reductive and oxidative distress, reactive oxygen species (ROS) production, and subsequent inflammation.[1][2] Sonlicromanol (formerly KH176) is a clinical-stage, brain-penetrant small molecule developed as a potential disease-modifying therapy for PMD.[3][4] Its mechanism of action is uniquely multi-faceted, targeting the core cellular consequences of mitochondrial dysfunction. This technical guide provides an in-depth review of this compound's mechanism, supported by preclinical and clinical data, key experimental methodologies, and visual pathways to elucidate its therapeutic rationale.

Introduction to Mitochondrial Disease Pathophysiology

Mitochondria are central to cellular energy production through the oxidative phosphorylation (OXPHOS) system.[5] Genetic mutations affecting the OXPHOS complexes disrupt this process, leading to a cascade of deleterious cellular events. A primary consequence is the dysregulation of the cellular redox state, resulting in both reductive and oxidative stress. This imbalanced redox environment promotes the overproduction of damaging reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, by the dysfunctional electron transport chain. Elevated ROS levels not only cause direct oxidative damage to lipids, proteins, and DNA but also trigger pro-inflammatory signaling pathways, contributing to the multi-systemic and progressive nature of diseases like MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and Leigh's Disease. Effective therapeutic strategies, therefore, aim to address this interconnected pathology of redox imbalance, oxidative stress, and inflammation.

This compound: A Multi-Target Therapeutic Candidate

This compound is a Trolox-derived chromanol-piperidine compound designed to counteract the core pathological consequences of mitochondrial disease. It is a blood-brain barrier permeable molecule, a critical feature for treating the neurological symptoms common in PMD. Following oral administration, this compound is converted to its active metabolite, KH176m, which is responsible for the drug's therapeutic effects. The compound has been investigated in multiple clinical trials, including a Phase 2b study in patients with the m.3243A>G mutation, the most common genetic cause of PMD.

Core Mechanism of Action: A Unique Triple-Action Approach

This compound operates through a scientifically validated "triple mode of action" that simultaneously targets reductive/oxidative distress and inflammation. This integrated approach is designed to restore cellular homeostasis disrupted by mitochondrial dysfunction.

Caption: Overview of this compound's triple mode of action.

Redox Modulation and Antioxidant Activity

The active metabolite, KH176m, acts as both a redox modulator and a direct antioxidant. It targets ROS that are fundamental to the pathogenesis of mitochondrial disease. Specifically, KH176m enhances the activity of the Thioredoxin/Peroxiredoxin antioxidant system. This enzymatic machinery is crucial for detoxifying hydrogen peroxide (H₂O₂) by reducing it to water, thereby mitigating oxidative damage. By bolstering this endogenous defense system, this compound helps restore the cellular redox balance that is severely disrupted in PMD.

Anti-inflammatory Activity

Chronic inflammation is a key consequence of elevated ROS in mitochondrial disease. ROS can activate pro-inflammatory signaling cascades, leading to the production of inflammatory mediators like prostaglandin E2 (PGE2). KH176m selectively inhibits the microsomal prostaglandin E synthase-1 (mPGES-1) enzyme. This inhibition blocks the overproduction of PGE2, a potent inflammatory lipid modulator, thereby reducing inflammation. This anti-inflammatory effect is a distinct and complementary mechanism to its redox-modulating properties, addressing another critical aspect of the disease pathology.

Caption: this compound's molecular targets in redox and inflammation pathways.

Preclinical and Clinical Evidence

The mechanism of action of this compound is supported by data from preclinical models and human clinical trials.

Preclinical Data

In preclinical studies, this compound demonstrated significant therapeutic effects. In a mouse model of Leigh Disease (Ndufs4-/-), daily administration of this compound led to improved motor performance. In an ex vivo model of cardiac ischemia-reperfusion injury, the active metabolite KH176m provided robust protection against cell death and mitochondrial damage.

| Preclinical Model | Compound | Dose/Concentration | Key Findings | Reference |

| Leigh Disease Mouse Model (Ndufs4-/-) | This compound | 10 mg/kg, daily IP | Significantly improved rotarod and gait performance. | |

| Ex vivo Cardiac Ischemia-Reperfusion (Mouse Heart) | KH176m | 10 µM | Reduced LDH Release: 0.2 vs 0.8 U/min/GWWReduced Infarct Size: 15% vs 31%Reduced Cytochrome C Release: 168.0 vs 790.8 ng/min/GWW |

Clinical Trial Data (Phase 2b)

A Phase 2b program evaluated this compound in adults with the m.3243A>G mutation. It consisted of a 28-day, randomized, placebo-controlled, three-way cross-over trial (RCT) followed by a 52-week open-label extension (OLEX) study. While the primary endpoint for cognition was not met in the short-term RCT, the study showed statistically significant and clinically meaningful improvements in multiple domains, particularly in patients with more severe symptoms at baseline and during the long-term extension study.

Table 1: Phase 2b Randomized Controlled Trial (28-Day) - Key Efficacy Signals Results shown are for at least one dose vs. placebo, adjusted for baseline severity.

| Outcome Measure | Domain | P-value | Reference |

| Beck Depression Inventory (BDI) | Mood | 0.0143 | |

| Cognitive Failure Questionnaire (CFQ) | Cognition | 0.0113 | |

| Hospital Anxiety and Depression Scale (HADS-D) | Mood | 0.0256 |

Table 2: Phase 2b Open-Label Extension (52-Week) - Key Efficacy Outcomes Results reflect change from baseline for patients receiving 100 mg this compound bid.

| Outcome Measure | Domain | P-value | Reference |

| Test of Attentional Performance (TAP) without alarm | Attention | 0.0047 | |

| SF12 Physical Component Score | Quality of Life | 0.0008 | |

| mini-Balance Evaluation Systems test | Balance/Motor | 0.0009 | |

| Neuro-QoL Short Form-Fatigue Scale | Fatigue | 0.0036 | |

| RAND-SF-36 (Pain Domains) | Pain | 0.0105 | |

| EuroQol EQ-5D-5L-Index | Quality of Life | 0.0173 |

These long-term results suggest that this compound may reverse or stabilize symptoms across several clinically relevant domains for patients, including mood, pain, fatigue, and balance. The drug was well-tolerated with a favorable safety profile over the 52-week period.

Key Experimental Methodologies

The evaluation of compounds like this compound relies on specific assays to measure mitochondrial function and oxidative stress.

Assessment of Mitochondrial Respiration

The oxygen consumption rate (OCR) is a primary indicator of mitochondrial respiratory function. It is typically measured using extracellular flux analyzers. A standard experimental protocol involves the sequential injection of pharmacological inhibitors to dissect different components of respiration.

Protocol Outline:

-

Cell Plating: Seed cells on a specialized microplate and allow them to adhere.

-

Equilibration: Equilibrate cells in assay medium in a CO₂-free incubator.

-

Baseline OCR: Measure the initial oxygen consumption rate, which represents basal respiration.

-

Inhibitor Injections:

-

Oligomycin: An ATP synthase inhibitor is injected to determine the proportion of OCR dedicated to ATP production.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): A protonophore and uncoupling agent is injected to collapse the proton gradient and induce maximal respiration.

-

Rotenone & Antimycin A: Complex I and III inhibitors are injected to shut down all mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.

-

Caption: Experimental workflow for measuring Oxygen Consumption Rate (OCR).

Measurement of Reactive Oxygen Species (ROS)

Cellular and mitochondrial ROS levels can be quantified using fluorescent probes.

Protocol Outline:

-

Cell Culture: Grow cells under desired experimental conditions (e.g., with and without this compound treatment).

-

Probe Incubation: Load cells with a ROS-sensitive fluorescent dye, such as MitoSOX™ Red, which specifically targets mitochondrial superoxide.

-

Washing: Gently wash cells to remove excess probe.

-

Detection: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence corresponds to higher levels of ROS. Note: These methods are associated with potential artifacts, and results should be confirmed with alternative techniques where possible.

Isolation of Mitochondria for In Vitro Studies

To study mitochondrial processes directly, mitochondria can be isolated from cells or tissues.

Protocol Outline:

-

Homogenization: Tissue (e.g., rat liver) or cultured cells are disrupted in an ice-cold isolation buffer using a Dounce homogenizer.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. A low-speed spin pellets nuclei and cell debris.

-

Mitochondrial Pelleting: A subsequent high-speed spin pellets the mitochondria.

-

Washing: The mitochondrial pellet is washed one or more times with isolation buffer to remove contaminants.

-

Resuspension & Quantification: The final pure mitochondrial pellet is resuspended in an appropriate buffer, and the protein concentration is determined (e.g., via BCA assay) to normalize subsequent experiments.

Conclusion

This compound represents a rational therapeutic approach for mitochondrial disease by targeting the central pillars of its pathophysiology. Its unique triple mode of action—modulating redox distress, scavenging reactive oxygen species, and reducing inflammation—addresses the interconnected nature of the cellular dysfunction. While the short-term Phase 2b RCT did not meet its primary cognitive endpoint, the totality of the clinical data, especially from the 52-week extension study, provides robust evidence of its potential to deliver meaningful, systemic benefits to patients across multiple domains including mood, fatigue, pain, and motor function. These promising results have supported the design of a pivotal Phase 3 trial, marking a critical step forward in the development of a potential first-in-class, disease-modifying therapy for this underserved patient population.

References

- 1. wms-site.com [wms-site.com]

- 2. Khondrion | Our science [khondrion.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Khondrion announces publication in Brain of integrated Phase 2b program demonstrating disease-modifying potential of this compound in primary mitochondrial disease - BioSpace [biospace.com]

- 5. This compound improves neuronal network dysfunction and transcriptome changes linked to m.3243A>G heteroplasmy in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

KH176m Active Metabolite: A Technical Guide to its Function and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

KH176m is the active metabolite of the clinical-stage compound sonlicromanol (KH176), a small molecule under investigation for the treatment of primary mitochondrial diseases. This technical guide provides an in-depth overview of the core functions and properties of KH176m, focusing on its dual mechanism of action as a potent antioxidant and a modulator of cellular redox signaling and inflammatory pathways. We will delve into its key molecular interactions, summarize quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for the assays used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of KH176m.

Introduction

Mitochondrial dysfunction is a hallmark of a diverse group of debilitating genetic disorders and is increasingly implicated in a wide range of common age-related diseases. A key consequence of impaired mitochondrial function is the excessive production of reactive oxygen species (ROS), leading to oxidative stress, cellular damage, and the activation of inflammatory cascades. This compound (KH176) and its primary active metabolite, KH176m, have emerged as promising therapeutic candidates that target these core pathological processes.[1][2] KH176m, formed via biotransformation of this compound by cytochrome P450 3A4, exhibits a multifaceted mechanism of action, positioning it as a unique modulator of cellular homeostasis.[3] This guide will explore the intricate functions and properties of KH176m.

Core Functions of KH176m

KH176m exerts its therapeutic effects through two primary, interconnected mechanisms: direct antioxidant activity and modulation of key enzymatic pathways involved in redox signaling and inflammation.

Redox Modulation: Interaction with the Thioredoxin/Peroxiredoxin System

A primary function of KH176m is its ability to modulate the thioredoxin (Trx)/peroxiredoxin (Prx) system, a critical cellular antioxidant defense mechanism. KH176m has been shown to interact with and enhance the activity of peroxiredoxins, enzymes that catalyze the reduction of hydrogen peroxide and other peroxides.[4][5] This interaction helps to restore cellular redox balance, protecting cells from oxidative damage.

dot

Caption: KH176m enhances the Trx/Prx antioxidant system.

Anti-inflammatory Action: Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

KH176m has been identified as a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. mPGES-1 is responsible for the production of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator. By inhibiting mPGES-1, KH176m effectively reduces the levels of PGE2, thereby mitigating inflammation. This targeted anti-inflammatory action is particularly relevant in conditions characterized by chronic inflammation, such as mitochondrial diseases.

dot

Caption: KH176m inhibits the pro-inflammatory mPGES-1 pathway.

Quantitative Properties of KH176m

The following tables summarize the key quantitative data for KH176m from various preclinical and clinical studies.

Table 1: In Vitro Efficacy

| Parameter | Value | Cell Line/System | Reference |

| EC₅₀ (Cell Viability) | 3.87 x 10⁻⁸ M | Patient-derived fibroblasts (P4) with Complex I deficiency (treated with BSO) | |

| IC₅₀ (ROS Scavenging) | 2.5 x 10⁻⁷ M | Patient-derived fibroblasts (P4) with Complex I deficiency | |

| IC₅₀ (PGE2 Production) | ~1 µM | LPS-stimulated human skin fibroblasts |

Table 2: Pharmacokinetic Parameters (Human)

| Parameter | Value | Dosing Regimen | Reference |

| Cmax | ~0.5 µM | 100 mg BID of this compound | |

| Ratio (KH176m/KH176) | ~0.3 | Following this compound dosing |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the function of KH176m.

Redox Modulation: Coupled Enzymatic Assay for Thioredoxin/Peroxiredoxin Activity

This assay is designed to measure the ability of KH176m to modulate the activity of the Trx/Prx system.

Principle: The assay measures the consumption of NADPH, which is coupled to the reduction of peroxiredoxin by thioredoxin and thioredoxin reductase. The rate of NADPH oxidation is monitored spectrophotometrically at 340 nm.

Materials:

-

Recombinant human thioredoxin reductase (TrxR)

-

Recombinant human thioredoxin (Trx)

-

Recombinant human peroxiredoxin (Prx)

-

NADPH

-

Hydrogen peroxide (H₂O₂)

-

KH176m

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

Procedure:

-

Prepare a reaction mixture containing TrxR, Trx, Prx, and NADPH in the assay buffer.

-

Add KH176m at various concentrations to the reaction mixture.

-

Initiate the reaction by adding H₂O₂.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADPH consumption to determine the effect of KH176m on the enzymatic activity.

Caption: Workflow for the PGE2 production assay.

Conclusion

KH176m, the active metabolite of this compound, is a promising therapeutic agent with a unique dual mechanism of action. Its ability to both scavenge reactive oxygen species and modulate key cellular pathways involved in redox homeostasis and inflammation makes it a compelling candidate for the treatment of mitochondrial diseases and other conditions characterized by oxidative stress and chronic inflammation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this novel molecule. As our understanding of the intricate roles of KH176m continues to evolve, so too will its potential to address significant unmet medical needs.

References

- 1. KH176 Safeguards Mitochondrial Diseased Cells from Redox Stress-Induced Cell Death by Interacting with the Thioredoxin System/Peroxiredoxin Enzyme Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic effects of the mitochondrial ROS-redox modulator KH176 in a mammalian model of Leigh Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The Redox Modulating this compound Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Selective Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1) by Sonlicromanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sonlicromanol (KH176) is a clinical-stage drug candidate under investigation for primary mitochondrial diseases. Its therapeutic potential extends beyond mitochondrial dysfunction, with a significant mechanism of action involving the modulation of the inflammatory response through the selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] This document provides an in-depth technical overview of the effects of this compound's active metabolite, KH176m, on mPGES-1, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying biological pathways.

Core Mechanism of Action

KH176m, the primary active metabolite of this compound, exhibits a dual role as a redox modulator and an anti-inflammatory agent.[1][2] Its anti-inflammatory properties are primarily mediated through the targeted inhibition of mPGES-1, a key enzyme in the biosynthesis of prostaglandin E2 (PGE2).[1]

The mechanism of mPGES-1 inhibition by KH176m is twofold:

-

Direct Enzymatic Inhibition: KH176m directly binds to and inhibits the enzymatic activity of mPGES-1, thereby reducing the conversion of prostaglandin H2 (PGH2) to PGE2. This action is highly selective, as KH176m has been shown to have no significant inhibitory effect on the upstream cyclooxygenase enzymes, COX-1 and COX-2.

-

Indirect Downregulation of mPGES-1 Expression: KH176m disrupts a positive feedback loop where PGE2 itself promotes the transcriptional expression of mPGES-1. By lowering PGE2 levels, KH176m indirectly suppresses the expression of the mPGES-1 enzyme, leading to a sustained reduction in PGE2 production.

This selective targeting of mPGES-1 makes KH176m a promising therapeutic agent for conditions characterized by PGE2-driven inflammation, while potentially avoiding the gastrointestinal and cardiovascular side effects associated with non-selective COX inhibitors.

Quantitative Data Summary

The inhibitory effects of KH176m on mPGES-1 and PGE2 production have been quantified in various in vitro and cellular models. The following tables summarize the key findings.

| Parameter | Value | Cell/System | Reference |

| IC50 (PGE2 Inhibition) | 85.3 ± 17.8 nM | Primary Human Skin Fibroblasts (Mitochondrial Disease) |

Table 1: Potency of KH176m in Inhibiting PGE2 Production

| Cell Line | Stimulus (Concentration) | KH176m Concentration | % Inhibition of PGE2 Production | Reference |

| Primary Human Skin Fibroblasts | LPS (1 µg/mL) | Increasing | Dose-dependent | |

| Primary Human Skin Fibroblasts | IL-1β (1 ng/mL) | Increasing | Dose-dependent | |

| RAW264.7 (Mouse Macrophage-like) | LPS (1 µg/mL) | Increasing | Dose-dependent | |

| DU145 (Human Prostate Cancer) Spheroids | - | Increasing | Dose-dependent reduction in mPGES-1 expression and spheroid growth |

Table 2: Dose-Dependent Inhibition of Stimulus-Induced PGE2 Production by KH176m

| Enzyme/Protein | Effect of KH176m | Cell/System | Reference |

| mPGES-1 | Direct Inhibition | Ex vivo microsome assay | |

| mPGES-1 mRNA | Decreased Expression | DU145 Spheroids | |

| COX-1 | No significant effect | Recombinant enzyme assay | |

| COX-2 | No significant effect | Recombinant enzyme assay | |

| cPGES | No significant effect | DU145 Spheroids (gene expression) | |

| mPGES-2 | No significant effect | DU145 Spheroids (gene expression) |

Table 3: Selectivity of KH176m

Experimental Protocols

The following sections detail the methodologies used in key experiments to evaluate the effect of this compound's active metabolite, KH176m, on mPGES-1.

Cell Culture and Inflammatory Stimulation

-

Cell Lines:

-

Primary Human Skin Fibroblasts (from healthy controls and patients with mitochondrial disease)

-

RAW264.7 (murine macrophage-like cell line)

-

DU145 (human prostate cancer cell line with high mPGES-1 expression)

-

LNCaP (human prostate cancer cell line with low mPGES-1 expression)

-

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Inflammatory Stimulation: To induce mPGES-1 expression and PGE2 production, cells are stimulated with:

-

Lipopolysaccharide (LPS): Typically used at a concentration of 1 µg/mL for 24 hours.

-

Interleukin-1β (IL-1β): Typically used at a concentration of 1 ng/mL for 24 hours.

-

-

KH176m Treatment: KH176m is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations, typically in a dose-response manner, either prior to or concurrently with the inflammatory stimulus.

Measurement of Prostaglandin E2 (PGE2) Levels

-

Sample Collection: After the incubation period, the cell culture supernatant is collected.

-

PGE2 Quantification: PGE2 levels in the supernatant are measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Principle: The assay involves a competition between the PGE2 in the sample and a fixed amount of labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody. The amount of labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample.

-

Procedure (General):

-

Standards and samples are added to microplate wells pre-coated with a capture antibody.

-

A biotin-conjugated PGE2 is added, followed by a streptavidin-enzyme conjugate.

-

After incubation and washing steps, a substrate solution is added, and the color development is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

A standard curve is generated to determine the PGE2 concentration in the samples.

-

-

mPGES-1 Enzymatic Activity Assay (Ex Vivo)

-

Microsome Isolation:

-

RAW264.7 cells are stimulated with LPS (1 µg/mL) for 24 hours to induce mPGES-1 expression.

-

Cells are harvested and homogenized.

-

Microsomal fractions are isolated by differential centrifugation.

-

-

Activity Assay:

-

The microsomal fraction serves as the source of the mPGES-1 enzyme.

-

The reaction is initiated by adding the substrate, PGH2.

-

The conversion of PGH2 to PGE2 is measured over time, typically by quantifying the PGE2 produced using ELISA as described above.

-

To assess inhibition, KH176m is pre-incubated with the microsomal fraction before the addition of PGH2.

-

Gene Expression Analysis (qRT-PCR)

-

RNA Isolation: Total RNA is extracted from cells (e.g., DU145 spheroids) treated with vehicle or KH176m.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using reverse transcriptase.

-

Quantitative Real-Time PCR (qRT-PCR):

-

The expression levels of the target gene (e.g., PTGES, the gene encoding mPGES-1) and a housekeeping gene (for normalization) are quantified using specific primers and a fluorescent dye (e.g., SYBR Green) or probes.

-

The relative gene expression is calculated using the ΔΔCt method.

-

Prostate Cancer Spheroid Formation and Growth Assay

-

Cell Seeding: DU145 cells are seeded in a Matrigel matrix.

-

Spheroid Formation: Cells are allowed to aggregate and form three-dimensional spheroids over several days.

-

Treatment: Spheroids are treated with various concentrations of KH176m.

-

Growth Assessment: Spheroid growth is monitored and quantified over time, for example, by measuring the spheroid diameter or volume using microscopy and image analysis software.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of PGE2 Synthesis and Inhibition by KH176m

Caption: PGE2 synthesis pathway and dual inhibitory action of KH176m.

Experimental Workflow for Assessing KH176m's Effect on PGE2 Production

Caption: Workflow for evaluating KH176m's impact on cellular PGE2 production.

Logical Relationship of KH176m's Dual Inhibitory Mechanism

Caption: Interplay of KH176m's direct and indirect inhibitory actions.

Conclusion

The active metabolite of this compound, KH176m, is a potent and selective inhibitor of mPGES-1. Its dual mechanism of direct enzymatic inhibition and indirect downregulation of enzyme expression provides a robust and sustained reduction in PGE2 levels. The data presented in this guide underscore the therapeutic potential of this compound in a range of inflammatory conditions and cancers where mPGES-1 is overexpressed. Further research and clinical development will continue to elucidate the full scope of its applications.

References

Preclinical Efficacy of Sonlicromanol in a Leigh Syndrome Mouse Model: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical studies of Sonlicromanol (KH176), a novel therapeutic agent, in the Ndufs4 knockout (KO) mouse model, a well-established animal model for Leigh syndrome. This document is intended for researchers, scientists, and drug development professionals interested in the experimental validation and mechanism of action of this compound in the context of mitochondrial disease.

Executive Summary

Leigh syndrome is a devastating, progressive neurodegenerative disorder caused by mitochondrial dysfunction, for which there is currently no effective treatment. This compound has emerged as a promising therapeutic candidate. Preclinical studies in the Ndufs4 KO mouse model of Leigh syndrome have demonstrated that this compound significantly improves motor function, preserves brain microstructural integrity, and reduces cellular damage. The therapeutic effects of this compound are attributed to its dual mechanism of action: acting as a potent antioxidant and as a modulator of cellular redox status through the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). This guide summarizes the key quantitative findings, details the experimental methodologies employed, and visualizes the proposed signaling pathways.

Data Presentation: Summary of Quantitative Preclinical Data

The following tables summarize the key quantitative outcomes from preclinical studies of this compound in the Ndufs4 KO mouse model of Leigh syndrome.

Table 1: Effect of this compound on Motor Performance in Ndufs4 KO Mice

| Parameter | Genotype/Treatment | Postnatal Day 21 | Postnatal Day 35 | Postnatal Day 42 |

| Rotarod Performance (Time to Fall, s) | Control | - | 159.6 ± 11.2 | 168.4 ± 7.9 |

| Ndufs4 KO (Vehicle) | 100.1 ± 13.9 | 45.3 ± 10.1 | 29.3 ± 7.3 | |

| Ndufs4 KO (this compound) | 125.4 ± 13.1 | 75.2 ± 12.5 | 61.2 ± 11.4 | |

| *p < 0.05, *p < 0.01 compared to control. Data presented as mean ± SEM.[1] |

Table 2: Gait Analysis in Ndufs4 KO Mice Treated with this compound

| Parameter | Genotype/Treatment | Postnatal Day 35 | Postnatal Day 40 |

| Walking Speed Variability (%) | Control | - | 18.2 ± 0.9 |

| Ndufs4 KO (Vehicle) | - | 24.1 ± 1.5 | |

| Ndufs4 KO (this compound) | - | 19.8 ± 1.1* | |

| Run Speed (cm/s) | Control | 24.1 ± 1.1 | 25.3 ± 1.2 |

| Ndufs4 KO (Vehicle) | 14.2 ± 1.0 | 12.1 ± 0.9 | |

| Ndufs4 KO (this compound) | 15.1 ± 1.2 | 13.5 ± 1.1 | |

| Step Sequence (% Regular Patterns) | Control | - | 95.1 ± 1.2 |

| Ndufs4 KO (Vehicle) | - | 78.2 ± 3.4 | |

| Ndufs4 KO (this compound) | - | 89.1 ± 2.1 | |

| Max Intensity (Hind Paws) | Control | - | 180.1 ± 5.6 |

| Ndufs4 KO (Vehicle) | - | 155.2 ± 6.1** | |

| Ndufs4 KO (this compound) | - | 171.3 ± 4.9 | |

| Diagonal Support (%) | Control | 45.1 ± 1.3 | 46.2 ± 1.1 |

| Ndufs4 KO (Vehicle) | 38.2 ± 1.5 | 35.1 ± 1.8 | |

| Ndufs4 KO (this compound) | 39.1 ± 1.4 | 37.2 ± 1.6 | |

| Lateral Support (%) | Control | - | 2.1 ± 0.5 |

| Ndufs4 KO (Vehicle) | - | 5.3 ± 0.8** | |

| Ndufs4 KO (this compound) | - | 2.9 ± 0.6 | |

| p < 0.05, *p < 0.01 compared to control. Data presented as mean ± SEM.[1] |

Table 3: Brain Microstructural Coherence (Fractional Anisotropy - FA) and Retinal Integrity in Ndufs4 KO Mice

| Parameter | Brain Region | Genotype/Treatment | FA Value |

| Fractional Anisotropy (FA) | Cerebral Cortex | Control | 0.23 ± 0.01 |

| Ndufs4 KO (Vehicle) | 0.20 ± 0.01 | ||

| Ndufs4 KO (this compound) | 0.21 ± 0.01 | ||

| External Capsule | Control | 0.38 ± 0.02 | |

| Ndufs4 KO (Vehicle) | 0.31 ± 0.02 | ||

| Ndufs4 KO (this compound) | 0.36 ± 0.01# | ||

| Cerebral Peduncle | Control | 0.45 ± 0.02 | |

| Ndufs4 KO (Vehicle) | 0.39 ± 0.02 | ||

| Ndufs4 KO (this compound) | 0.42 ± 0.01 | ||

| Retinal Ganglion Cell Number | - | Control | 2450 ± 150 |

| Ndufs4 KO (Vehicle) | 1600 ± 120** | ||

| Ndufs4 KO (this compound) | 2100 ± 130 | ||

| *p < 0.05, *p < 0.01 compared to control; #p < 0.05 compared to vehicle. Data presented as mean ± SEM.[1] |

Table 4: Lipid Peroxidation in the Brain of Ndufs4 KO Mice

| Brain Region | Genotype/Treatment | 4-HNE Positive Cells/mm² |

| Cerebral Cortex | Control | 10 ± 2 |

| Ndufs4 KO (Vehicle) | 45 ± 5 | |

| Ndufs4 KO (this compound) | 15 ± 3* | |

| External Capsule | Control | 8 ± 1 |

| Ndufs4 KO (Vehicle) | 38 ± 4 | |

| Ndufs4 KO (this compound) | 12 ± 2 | |

| p < 0.05, *p < 0.01 compared to control. Data presented as mean ± SEM.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Animal Model and Drug Administration

-

Animal Model: The Ndufs4 knockout (Ndufs4-/-) mouse model of Leigh syndrome was used. Heterozygous Ndufs4+/- mice on a mixed 129/Sv:C57BL/6J background were interbred to generate Ndufs4-/-, Ndufs4+/-, and wild-type littermates.

-

Drug Administration: this compound (KH176) was administered orally via gavage at a dose of 30 mg/kg/day, starting from postnatal day 14. The vehicle control group received a corresponding volume of the vehicle solution.

Rotarod Performance Test

-

Apparatus: An accelerating rotarod apparatus was used to assess motor coordination and balance.

-

Protocol: Mice were placed on the rotating rod, which accelerated from 4 to 40 rpm over a period of 300 seconds. The latency to fall from the rod was recorded for each mouse. The test was performed at postnatal days 21, 35, and 42. Each mouse underwent three trials per test day, and the average latency to fall was calculated.

Gait Analysis

-

Apparatus: The CatWalk XT automated gait analysis system (Noldus Information Technology) was used to assess dynamic and static gait parameters.[2]

-

Protocol: Mice were allowed to walk freely across the CatWalk walkway. The system's high-speed camera recorded the animals' paw prints, and the software analyzed various gait parameters. Key parameters measured included walking speed variability, run speed, step sequence, maximum paw intensity, diagonal support, and lateral support. The analysis was performed at postnatal days 35 and 40.

Diffusion Tensor Imaging (DTI)

-

Imaging System: In vivo DTI of the mouse brain was performed on a 7.0 Tesla small-animal MRI scanner.

-

Protocol: Anesthetized mice were placed in the scanner, and a diffusion-weighted spin-echo imaging sequence was used. Key imaging parameters included: repetition time (TR) = 2500 ms, echo time (TE) = 25 ms, and a b-value of 1000 s/mm² applied in 30 non-collinear directions. Fractional anisotropy (FA) maps were calculated from the diffusion tensor data to assess the microstructural integrity of white matter tracts. Regions of interest (ROIs) were drawn in the cerebral cortex, external capsule, and cerebral peduncle for quantitative analysis.

Lipid Peroxidation Assay

-

Method: Immunohistochemistry for 4-hydroxynonenal (4-HNE), a marker of lipid peroxidation, was performed on brain sections.

-

Protocol: Brains were collected, fixed, and sectioned. The sections were incubated with a primary antibody against 4-HNE, followed by a secondary antibody conjugated to a fluorescent marker. The number of 4-HNE positive cells was quantified in the cerebral cortex and external capsule using fluorescence microscopy.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action, targeting both oxidative stress and inflammation, which are key pathological features of Leigh syndrome.

Redox Modulation and Antioxidant Activity

Mitochondrial dysfunction in Leigh syndrome leads to an overproduction of reactive oxygen species (ROS), causing significant cellular damage. This compound's active metabolite, KH176m, functions as a potent antioxidant. It directly scavenges ROS and also enhances the cellular antioxidant defense system by interacting with the Thioredoxin/Peroxiredoxin system. This system plays a crucial role in detoxifying peroxides and maintaining cellular redox homeostasis.

Anti-inflammatory Pathway via mPGES-1 Inhibition

In addition to its antioxidant properties, this compound's active metabolite, KH176m, selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is a key player in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator. By inhibiting mPGES-1, this compound reduces the levels of PGE2, thereby dampening the chronic neuroinflammation associated with Leigh syndrome.

References

Sonlicromanol's Emergence as a Targeted Anti-Cancer Agent: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sonlicromanol, a clinical-stage drug candidate primarily investigated for mitochondrial diseases, is now revealing a compelling potential as a targeted anti-cancer agent. This technical guide synthesizes the current preclinical evidence, focusing on the core mechanism of action, detailed experimental protocols, and the quantitative impact on cancer cell models. The active metabolite of this compound, KH176m, has been identified as a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme frequently overexpressed in various malignancies, including prostate cancer, and associated with aggressive tumor phenotypes. This document provides an in-depth analysis of the available data, methodologies, and the underlying signaling pathways, offering a comprehensive resource for the scientific community to evaluate and potentially advance the exploration of this compound in oncology.

Introduction

The landscape of cancer therapy is continually evolving towards targeted strategies that exploit specific molecular vulnerabilities of tumor cells. This compound (also known as KH176) has emerged as a promising candidate in this arena. While its development has been centered on its role as a redox modulator in mitochondrial diseases, recent research has illuminated a distinct anti-cancer mechanism mediated by its active metabolite, KH176m.[1][2][3][4][5] This metabolite selectively targets microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory prostaglandin E2 (PGE2) pathway. The overexpression of mPGES-1 is a hallmark of several cancers, including prostate cancer, and is linked to tumor growth, angiogenesis, and immune evasion. This guide provides a detailed examination of the preclinical data supporting this compound's potential as an anti-cancer agent, with a focus on its activity in prostate cancer models.

Mechanism of Action: Targeting the mPGES-1/PGE2 Axis

The anti-cancer activity of this compound's active metabolite, KH176m, is centered on its ability to selectively inhibit mPGES-1. This enzyme is a critical downstream component of the cyclooxygenase-2 (COX-2) pathway and is responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).

In cancer cells that overexpress mPGES-1, such as the DU145 prostate cancer cell line, there is a constitutive production of PGE2. This elevated PGE2 level drives a positive feedback loop, further upregulating mPGES-1 transcription and creating a sustained pro-tumorigenic inflammatory microenvironment. KH176m disrupts this cycle through two primary mechanisms:

-

Direct Inhibition of mPGES-1 Activity: KH176m directly binds to and inhibits the enzymatic function of mPGES-1, thereby reducing the synthesis of PGE2.

-

Downregulation of mPGES-1 Expression: By lowering PGE2 levels, KH176m interrupts the positive feedback loop, leading to a decrease in the transcriptional expression of mPGES-1.

The reduction in PGE2 has significant downstream anti-tumor effects, including the inhibition of cancer stem cell proliferation and a reduction in overall tumor spheroid growth.

Quantitative Data on Anti-Cancer Efficacy

The preclinical efficacy of KH176m has been primarily evaluated in the DU145 human prostate cancer cell line, which exhibits high levels of mPGES-1 expression. In contrast, the LNCaP prostate cancer cell line, with low mPGES-1 expression, shows no significant response to KH176m treatment, highlighting the targeted nature of this therapeutic approach.

Table 1: Effect of KH176m on DU145 Prostate Cancer Spheroid Growth

| KH176m Concentration | Average Spheroid Size (Relative to Vehicle) | Reference |

| Vehicle (0.1% DMSO) | 1.00 | |

| 1 µM | ~0.85 | |

| 3 µM | ~0.65 | |

| 10 µM | ~0.50 |

Table 2: Effect of KH176m on Cancer Stem Cell (CSC) Population in DU145 Spheroids

| Treatment | Percentage of CD44+/CD24- CSCs | Reference |

| Vehicle (0.1% DMSO) | ~12% | |

| 10 µM KH176m | ~5% |

Detailed Experimental Protocols

For the benefit of researchers aiming to replicate or build upon these findings, detailed methodologies for key experiments are provided below.

Cell Culture

-

Cell Lines:

-

DU145 (human prostate carcinoma, high mPGES-1 expression)

-

LNCaP (human prostate adenocarcinoma, low mPGES-1 expression)

-

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

3D Spheroid Formation Assay

This assay is crucial for modeling the three-dimensional growth of tumors and assessing the impact of therapeutic agents in a more physiologically relevant context.

-

Materials:

-

Matrigel® Matrix (Corning, or equivalent)

-

24-well plates

-

Complete culture medium

-

KH176m (dissolved in DMSO)

-

-

Protocol:

-

Detach DU145 or LNCaP cells using trypsin-EDTA and resuspend in complete culture medium to create a single-cell suspension.

-

Mix the cell suspension with Matrigel® Matrix at a 1:1 ratio, ensuring the mixture is kept on ice to prevent premature solidification.

-

Dispense 50 µL of the cell-Matrigel mixture (containing approximately 7,000 cells) as a dome in the center of each well of a pre-chilled 24-well plate.

-

Incubate the plate at 37°C for 20-30 minutes to allow the Matrigel domes to solidify.

-

Gently add 1 mL of pre-warmed complete culture medium to each well.

-

After 24 hours, replace 700 µL of the medium with fresh medium containing the desired final concentration of KH176m or vehicle (0.1% DMSO).

-

Refresh the medium with the respective treatments every 2 days for a total of 7 days.

-

Image Acquisition and Analysis:

-

Capture images of the spheroids using an inverted microscope.

-

Quantify the average spheroid size by measuring the total area of spheroids in an image stack and dividing by the number of spheroids. Image analysis software such as ImageJ can be utilized for this purpose.

-

-

Western Blot Analysis for mPGES-1 Expression

This technique is used to quantify the protein levels of mPGES-1 in response to KH176m treatment.

-

Materials:

-

RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit (or equivalent).

-

SDS-PAGE gels.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibody: Anti-mPGES-1 antibody (e.g., Abcam ab180589, Cayman Chemical 160140).

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent substrate.

-

-

Protocol:

-

Lyse the 3D spheroids or 2D cell cultures in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-mPGES-1 antibody overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the mPGES-1 band intensity to a loading control (e.g., GAPDH or β-actin).

-

Flow Cytometry for Cancer Stem Cell Analysis

This method is used to identify and quantify the population of cancer stem cells based on the expression of specific cell surface markers.

-

Materials:

-

Fluorescently conjugated antibodies:

-

Anti-CD44 (e.g., PE-conjugated)

-

Anti-CD24 (e.g., APC-conjugated)

-

-

FACS buffer (e.g., PBS with 2% FBS).

-

-

Protocol:

-

Dissociate the 3D spheroids into a single-cell suspension.

-

Wash the cells with FACS buffer.

-

Incubate the cells with the anti-CD44 and anti-CD24 antibodies for 30 minutes on ice in the dark.

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and analyze using a flow cytometer.

-

Gate on the live cell population and then quantify the percentage of cells that are CD44-positive and CD24-negative/low.

-

Signaling Pathways and Visualizations

The mechanism of action of KH176m and its impact on prostate cancer progression can be visualized through the following signaling pathway and experimental workflow diagrams.

Future Directions and Conclusion

The preclinical data presented in this technical guide strongly suggest that this compound, through its active metabolite KH176m, holds significant promise as a targeted anti-cancer agent for mPGES-1 overexpressing tumors. The selective inhibition of the mPGES-1/PGE2 axis offers a novel therapeutic strategy to disrupt a key pro-tumorigenic inflammatory pathway.

Future research should focus on several key areas:

-

Expansion to other cancer types: Investigating the efficacy of KH176m in other cancers known to overexpress mPGES-1, such as lung, breast, and colorectal cancers.

-

In vivo studies: Conducting animal model studies to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound in a cancer context.

-

Combination therapies: Exploring the potential synergistic effects of this compound with other anti-cancer agents, such as chemotherapy or immunotherapy.

-

Biomarker development: Identifying and validating biomarkers to select patients who are most likely to respond to this compound treatment based on their tumor's mPGES-1 expression levels.

References

- 1. Role of Prostaglandin Receptor EP2 in the Regulations of Cancer Cell Proliferation, Invasion, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound's active metabolite KH176m normalizes prostate cancer stem cell mPGES-1 overexpression and inhibits cancer spheroid growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound seems promising for certain cancers - Khondrion announces publication in PLOS ONE of new research - Radboudumc [radboudumc.nl]

- 5. This compound’s active metabolite KH176m normalizes prostate cancer stem cell mPGES-1 overexpression and inhibits cancer spheroid growth | PLOS One [journals.plos.org]

Sonlicromanol's Impact on Cellular Redox Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sonlicromanol (KH176) is an orally administered small molecule in clinical development for the treatment of primary mitochondrial diseases.[1] These complex and often debilitating disorders are characterized by impaired oxidative phosphorylation, leading to a cascade of cellular dysfunctions, including a critical imbalance in cellular redox homeostasis.[2] This imbalance, stemming from excessive reactive oxygen species (ROS) production and altered redox signaling, is a key contributor to the pathophysiology of mitochondrial diseases.[3] this compound and its active metabolite, KH176m, are designed to counteract these effects through a multi-faceted mechanism of action that modulates cellular redox status.[1][4] This technical guide provides an in-depth overview of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: A Dual Approach to Redox Modulation

This compound's therapeutic potential lies in its dual ability to act as both a direct antioxidant and a modulator of key cellular redox systems. This is primarily achieved through the actions of its active metabolite, KH176m, which is formed via biotransformation catalyzed by cytochrome P450 3A4. The two primary pathways through which KH176m exerts its effects on cellular redox homeostasis are the Thioredoxin/Peroxiredoxin system and the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1).

Activation of the Thioredoxin/Peroxiredoxin System

The Thioredoxin (Trx)/Peroxiredoxin (Prx) system is a crucial antioxidant pathway that plays a vital role in detoxifying ROS, particularly hydrogen peroxide (H₂O₂), and maintaining a reducing intracellular environment. This compound's active metabolite, KH176m, has been shown to enhance the activity of this system. By boosting the peroxiredoxin-thioredoxin machinery, KH176m facilitates the reduction of oxidized peroxiredoxins, which are the frontline enzymes in H₂O₂ detoxification. This action helps to mitigate the damaging effects of excessive ROS and maintain cellular redox balance.

Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

In states of high oxidative stress, such as in mitochondrial diseases, there is an upregulation of inflammatory pathways. One key mediator of inflammation is prostaglandin E2 (PGE2). This compound's active metabolite, KH176m, selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme responsible for PGE2 synthesis. By blocking mPGES-1, KH176m reduces the production of PGE2, thereby dampening the pro-inflammatory response. Furthermore, KH176m has been shown to indirectly reduce the transcriptional expression of mPGES-1, as PGE2 itself is involved in a positive feedback loop that promotes mPGES-1 transcription.

Quantitative Data on this compound's Impact on Redox Homeostasis

Preclinical studies have provided quantitative evidence of this compound's ability to mitigate the downstream effects of cellular redox imbalance. The following tables summarize key findings from studies investigating the effects of this compound's active metabolite, KH176m, in models of ischemia-reperfusion injury, a condition characterized by a surge in oxidative stress.

Table 1: Effects of KH176m on Markers of Cell Death and Oxidative Stress in a Cardiac Ischemia-Reperfusion Injury Model

| Parameter | Control | KH176m (10 µM) | % Change | p-value | Reference |

| LDH Release (U/min/GWW) | 0.8 ± 0.5 | 0.2 ± 0.2 | -75% | <0.05 | |

| Infarct Size (%) | 31 ± 20 | 15 ± 8 | -51.6% | <0.05 | |

| Cytochrome c Release (ng/min/GWW) | 790.8 ± 453.6 | 168.0 ± 151.9 | -78.8% | <0.05 | |

| 4-HNE (Lipid Peroxidation Marker) | 0.884 ± 0.071 | 0.651 ± 0.115 | -26.4% | <0.001 | |

| 3-Nitrotyrosine (Nitrative Stress Marker) | 0.770 ± 0.199 | 0.545 ± 0.090 | -29.2% | <0.01 |

Data are presented as mean ± standard deviation. GWW = gram wet weight.

Table 2: Effects of this compound on Antioxidant and Oxidative Stress Markers in a Cerebral Ischemia-Reperfusion Injury Model

| Parameter | Ischemia-Reperfusion (IR) | IR + this compound | % Change vs. IR | p-value vs. IR | Reference |

| Glutathione | Decreased vs. Control | Increased | - | <0.01 | |

| Manganese Superoxide Dismutase | Decreased vs. Control | Increased | - | <0.01 | |

| Peroxiredoxin 3 | Decreased vs. Control | Increased | - | <0.01 | |

| 8-isoprostane (Oxidative Stress Marker) | Increased vs. Control | Decreased | - | <0.001 |

This study demonstrated directional changes with statistical significance, but did not provide specific mean and standard deviation values in the abstract.

Experimental Protocols

The following sections provide an overview of the methodologies likely employed in the studies cited, based on standard laboratory practices and the information available in the publications.

Cardiac Ischemia-Reperfusion Injury Model

This model is used to simulate the damage that occurs when blood flow is restored to tissues after a period of ischemia, a condition that induces significant oxidative stress.

-

Animal Model: Isolated hearts from C56Bl/6N mice were used.

-

Perfusion: Hearts were perfused using a Langendorff apparatus.

-

Experimental Groups: Hearts were treated with saline, 10 µM KH176m, or 1 mM N-(2-mercaptopropionyl)-glycine (MPG) as a classic antioxidant comparator.

-

Ischemia and Reperfusion: Hearts were subjected to either 20 minutes (short) or 30 minutes (long) of global ischemia, followed by reperfusion.

-

Endpoint Analysis:

-

Lactate Dehydrogenase (LDH) Release: Measured in the coronary effluent as a marker of cell necrosis.

-

Infarct Size: Determined by staining heart tissue, likely with triphenyltetrazolium chloride (TTC).

-

Cytochrome c Release: Quantified in the coronary effluent via ELISA as an indicator of mitochondrial damage.

-

Oxidative Stress Markers: Levels of 4-hydroxy-2-nonenal (4-HNE) and 3-nitrotyrosine were assessed in heart tissue, likely using techniques such as Western blotting or immunohistochemistry.

-

Measurement of Glutathione Levels

Glutathione (GSH) is a major intracellular antioxidant. Its levels, and the ratio of its reduced (GSH) to oxidized (GSSG) forms, are key indicators of cellular redox status.

-

Sample Preparation: Tissue or cell samples are homogenized in an appropriate buffer, often containing a protein precipitating agent (e.g., metaphosphoric acid or sulfosalicylic acid) to stabilize glutathione.

-

Assay Principle: A common method is the enzymatic recycling assay based on the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) by GSH to form the yellow product 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. Glutathione reductase and NADPH are included to recycle GSSG back to GSH, amplifying the signal.

-

Quantification: The rate of TNB formation is proportional to the total glutathione concentration in the sample. A standard curve using known concentrations of GSH is used for quantification. To measure GSSG specifically, a masking agent such as 2-vinylpyridine can be used to derivatize GSH before the assay.

Thioredoxin Reductase (TrxR) Activity Assay

This assay measures the activity of TrxR, the enzyme responsible for reducing oxidized thioredoxin.

-

Sample Preparation: Cell or tissue lysates are prepared in a suitable buffer.

-

Assay Principle: The assay typically involves the reduction of DTNB by NADPH, catalyzed by TrxR. The resulting TNB is measured at 412 nm. To ensure specificity for TrxR, a parallel reaction containing a TrxR-specific inhibitor is often run. The difference in the rate of TNB formation between the uninhibited and inhibited reactions represents the TrxR-specific activity.

-

Quantification: The rate of change in absorbance over time is used to calculate the enzyme activity, which is typically expressed in units per milligram of protein.

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Activity Assay

This assay quantifies the enzymatic activity of mPGES-1 in converting its substrate, PGH₂, to PGE₂.

-

Sample Preparation: Microsomal fractions are isolated from cells or tissues through differential centrifugation.

-

Assay Principle: The unstable substrate, prostaglandin H₂ (PGH₂), is added to the microsomal preparation. The reaction is allowed to proceed for a defined period, after which it is stopped. The amount of PGE₂ produced is then quantified.

-

Quantification: PGE₂ levels are typically measured using sensitive immunoassays, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay. The activity of mPGES-1 is calculated based on the amount of PGE₂ produced per unit of time and protein.

Conclusion

This compound demonstrates a robust and multi-targeted approach to restoring cellular redox homeostasis, a critical aspect of mitochondrial disease pathology. Its dual mechanism of action, involving the enhancement of the Thioredoxin/Peroxiredoxin antioxidant system and the inhibition of the pro-inflammatory mPGES-1 pathway, addresses both the direct damage caused by ROS and the downstream inflammatory consequences. The quantitative data from preclinical models provide compelling evidence for its efficacy in reducing oxidative stress and cell death. As this compound progresses through clinical development, its ability to modulate these fundamental cellular processes holds significant promise for patients with mitochondrial diseases.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. A randomised placebo-controlled, double-blind phase II study to explore the safety, efficacy, and pharmacokinetics of this compound in children with genetically confirmed mitochondrial disease and motor symptoms (“KHENERGYC”) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase 2b program with this compound in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

The Pharmacological Profile of Sonlicromanol and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonlicromanol (KH176) is a clinical-stage oral drug candidate under investigation for the treatment of primary mitochondrial diseases. Its therapeutic potential stems from the multifaceted pharmacological activity of its primary active metabolite, KH176m. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its metabolites, with a focus on its mechanism of action, pharmacokinetics, and clinical findings. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its core pharmacological attributes.

Introduction

Primary mitochondrial diseases are a group of debilitating genetic disorders characterized by impaired oxidative phosphorylation, leading to cellular energy deficiency and increased oxidative stress. This compound has emerged as a promising therapeutic candidate, demonstrating a favorable safety profile and potential efficacy in clinical trials.[1] Its unique dual mechanism of action, targeting both oxidative stress and inflammation, addresses key pathological features of these diseases.[2][3]

Mechanism of Action

The pharmacological effects of this compound are primarily mediated by its active metabolite, KH176m.[2] The parent compound, this compound, is a potent ROS-redox modulator.[4] KH176m exhibits a dual mechanism of action: modulation of the cellular redox state via the Thioredoxin/Peroxiredoxin system and inhibition of the pro-inflammatory enzyme microsomal prostaglandin E synthase-1 (mPGES-1).

Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

KH176m selectively inhibits mPGES-1, an enzyme responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation. This inhibition is dose-dependent and has been demonstrated in various cell-based assays. Notably, KH176m does not affect the activity of cyclooxygenase-1 (COX-1) or COX-2 enzymes, suggesting a favorable side-effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

-

Signaling Pathway for mPGES-1 Inhibition by KH176m

Modulation of the Thioredoxin/Peroxiredoxin System

KH176m enhances the activity of the Thioredoxin/Peroxiredoxin system, a key cellular antioxidant defense mechanism. This system is responsible for reducing hydrogen peroxide and other reactive oxygen species (ROS), thereby mitigating oxidative stress. The ability of KH176m to bolster this system contributes to its protective effects in cells with mitochondrial dysfunction.

-

Signaling Pathway for Thioredoxin/Peroxiredoxin System Modulation by KH176m

References

- 1. Testing this compound for mitochondrial disease - Radboudumc [radboudumc.nl]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The Redox Modulating this compound Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Sonlicromanol's Engagement with the Mitochondrial Respiratory Chain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sonlicromanol (KH176) is a clinical-stage drug candidate under investigation for the treatment of primary mitochondrial diseases. Its therapeutic potential stems from a multi-faceted mechanism of action that primarily addresses the downstream consequences of mitochondrial dysfunction, namely oxidative stress and inflammation. While its active metabolite, KH176m, is known to modulate cellular redox homeostasis, direct quantitative evidence of its interaction with the protein complexes of the mitochondrial respiratory chain remains limited in publicly available research. This guide provides a comprehensive overview of the known molecular targets of this compound and its active metabolite, KH176m, with a focus on the pathways that mitigate the pathological outcomes of impaired mitochondrial respiration. We present available quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: A Focus on Redox Modulation and Anti-inflammatory Effects

This compound's therapeutic strategy is not centered on the direct activation or inhibition of the mitochondrial respiratory chain complexes. Instead, it focuses on mitigating the damaging downstream effects of their dysfunction, particularly the overproduction of reactive oxygen species (ROS) and subsequent inflammation. The primary activities of its active metabolite, KH176m, can be categorized into two main areas:

-

Redox Modulation: KH176m enhances the cell's capacity to neutralize ROS by targeting the thioredoxin (Trx) and peroxiredoxin (Prx) systems. This bolstering of the endogenous antioxidant defense system helps to alleviate the state of oxidative stress that is a common hallmark of mitochondrial diseases.

-

Anti-inflammatory Activity: KH176m selectively inhibits the microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. This inhibition reduces the production of prostaglandin E2 (PGE2), a potent inflammatory mediator, thereby dampening the inflammatory response often associated with mitochondrial dysfunction.

While some reports suggest that this compound may activate Complex I of the respiratory chain, there is a notable absence of direct, quantitative evidence in the existing scientific literature to substantiate this claim. The observed benefits in cellular and animal models of Complex I deficiency are largely attributed to its established antioxidant and anti-inflammatory properties, which counteract the pathological consequences of Complex I dysfunction[1].

Quantitative Data on this compound and KH176m Activity

The following tables summarize the available quantitative data for this compound (KH176) and its active metabolite (KH176m) from in vitro cellular assays. These data highlight their potency in combating oxidative stress.

Table 1: Potency of this compound (KH176) and KH176m in Cellular Assays

| Parameter | Compound | Cell Line | EC50 / IC50 (µM) | Description |

| Cell Viability (EC50) | KH176 | P4 (Patient fibroblasts) | 0.27 | Protection against BSO-induced oxidative stress. |

| KH176m | P4 (Patient fibroblasts) | 0.0387 | Protection against BSO-induced oxidative stress. | |

| ROS Scavenging (IC50) | KH176m | P4 (Patient fibroblasts) | 0.25 | Reduction of cellular ROS levels. |

| Cellular Superoxide Reduction (EC50) | KH176m | P4 (Patient fibroblasts) | 1.7 | Decrease in basal cellular superoxide levels. |

| Mitochondrial Superoxide Reduction (IC50) | KH176m | P4 (Patient fibroblasts) | 1.4 | Decrease in mitochondrial superoxide levels. |

| Lipid Peroxidation Inhibition (IC50) | KH176 | P4 (Patient fibroblasts) | 64 | Inhibition of CumOOH-induced lipid peroxidation. |

| KH176m | P4 (Patient fibroblasts) | 0.071 | Inhibition of CumOOH-induced lipid peroxidation. |

Table 2: Effect of KH176m on Cell Death Markers in a Cardiac Ischemia-Reperfusion Model

| Parameter | Treatment (10 µM KH176m) | Control | % Reduction |

| LDH Release (U/min/GWW) | 0.2 ± 0.2 | 0.8 ± 0.5 | 75% |

| Infarct Size (%) | 15 ± 8 | 31 ± 20 | 51.6% |

| Cytochrome c Release (ng/min/GWW) | 168.0 ± 151.9 | 790.8 ± 453.6 | 78.8% |

Signaling Pathways and Experimental Workflows

This compound's Triple Mode of Action

This compound's therapeutic effects are attributed to a unique "triple mode of action" that collectively addresses the cellular consequences of mitochondrial dysfunction. This involves the modulation of reductive and oxidative distress, alongside anti-inflammatory properties.

Caption: this compound's triple mode of action targeting cellular consequences of mitochondrial dysfunction.

Detailed Signaling Pathways

The following diagrams illustrate the specific molecular pathways through which KH176m exerts its antioxidant and anti-inflammatory effects.

KH176m enhances the activity of the thioredoxin/peroxiredoxin system, a key cellular defense against oxidative stress. This system neutralizes hydrogen peroxide (H₂O₂) and other peroxides.

Caption: KH176m enhances the thioredoxin/peroxiredoxin antioxidant pathway.

KH176m selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), which is responsible for the production of the pro-inflammatory molecule prostaglandin E2 (PGE2).

Caption: KH176m inhibits the mPGES-1 pathway, reducing PGE2-mediated inflammation.

Experimental Workflow for Assessing Mitochondrial Respiration

While specific data for this compound's direct effect on mitochondrial respiration is lacking, a common method to assess this is through extracellular flux analysis, for example, using a Seahorse XF Analyzer. The following diagram outlines a typical workflow for a mitochondrial stress test.

Caption: A typical experimental workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.

Detailed Experimental Protocols

Cell Viability Assay (BSO-induced Oxidative Stress)

-

Objective: To determine the protective effect of this compound or KH176m against oxidative stress-induced cell death.

-

Cell Line: Patient-derived fibroblasts with mitochondrial defects (e.g., P4 cell line).

-

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound or KH176m.

-

Induce oxidative stress by adding a sublethal concentration of L-buthionine-sulfoximine (BSO), an inhibitor of glutathione synthesis.

-

Incubate for a defined period (e.g., 24-72 hours).

-

Assess cell viability using a standard method such as the resazurin reduction assay (e.g., AlamarBlue) or MTT assay.

-

Measure fluorescence or absorbance and calculate the percentage of cell viability relative to untreated controls.

-

Determine the half-maximal effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve.

-

Cellular and Mitochondrial ROS Detection

-

Objective: To quantify the effect of this compound or KH176m on cellular and mitochondrial ROS levels.

-

Probes:

-

Cellular ROS: Dichlorodihydrofluorescein diacetate (DCFH-DA) or dihydroethidium (DHE).

-

Mitochondrial Superoxide: MitoSOX™ Red.

-

-

Methodology:

-

Culture cells in a 96-well plate.

-

Treat cells with various concentrations of this compound or KH176m for a specified duration.

-

Load the cells with the appropriate fluorescent ROS indicator according to the manufacturer's instructions.

-

If inducing ROS, treat with an appropriate agent (e.g., antimycin A, rotenone, or H₂O₂).

-

Measure the fluorescence intensity using a fluorescence plate reader or fluorescence microscope.

-

Normalize the fluorescence signal to cell number or protein concentration.

-

Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

-

Lipid Peroxidation Assay

-

Objective: To measure the ability of this compound or KH176m to inhibit lipid peroxidation.

-

Probe: C11-BODIPY(581/591).

-

Methodology:

-

Load cultured cells with the C11-BODIPY(581/591) probe. This probe exhibits a fluorescence emission shift from red to green upon oxidation of its polyunsaturated butadienyl portion by lipid peroxides.

-

Treat the cells with this compound or KH176m.

-

Induce lipid peroxidation using an agent like cumene hydroperoxide (CumOOH).

-

Measure the fluorescence intensity at two wavelengths (e.g., green and red channels) using a flow cytometer or fluorescence microscope.

-

The ratio of green to red fluorescence provides a ratiometric measure of lipid peroxidation.

-

Determine the IC50 for the inhibition of lipid peroxidation.

-

Thioredoxin Reductase (TrxR) Activity Assay

-

Objective: To assess the effect of this compound or KH176m on the activity of thioredoxin reductase.

-

Principle: This assay typically measures the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) to TNB (5-thio-2-nitrobenzoic acid) by NADPH, which is catalyzed by TrxR. The formation of TNB is monitored spectrophotometrically at 412 nm.

-

Methodology:

-

Prepare cell or tissue lysates.

-

In a 96-well plate, combine the lysate with a reaction mixture containing NADPH and DTNB.

-

Add different concentrations of this compound or KH176m to the wells.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

The rate of increase in absorbance is proportional to the TrxR activity.

-

To determine the specific activity of TrxR, a parallel reaction is run in the presence of a specific TrxR inhibitor (e.g., auranofin). The difference in activity between the uninhibited and inhibited reactions represents the TrxR-specific activity.

-

mPGES-1 Inhibition Assay

-

Objective: To determine the inhibitory effect of KH176m on mPGES-1 activity.

-

Principle: This assay measures the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2) by mPGES-1. The amount of PGE2 produced is then quantified, typically using an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

-

Methodology:

-

Isolate microsomes containing mPGES-1 from a suitable source (e.g., LPS-stimulated RAW 264.7 macrophages).

-

Incubate the microsomes with the substrate PGH2 in the presence of various concentrations of KH176m.

-

Stop the reaction after a defined time.

-

Quantify the amount of PGE2 produced using a commercial ELISA kit or HTRF assay.

-

Calculate the percentage of inhibition at each concentration of KH176m and determine the IC50 value.

-

Conclusion

This compound represents a promising therapeutic agent for mitochondrial diseases, primarily through its robust antioxidant and anti-inflammatory activities. Its active metabolite, KH176m, effectively mitigates the cellular damage caused by oxidative stress and inflammation, which are key pathological features of mitochondrial dysfunction. While the current body of evidence does not provide direct quantitative data on the interaction of this compound with the mitochondrial respiratory chain complexes, its ability to modulate downstream signaling pathways highlights a valuable therapeutic strategy. Further research is warranted to fully elucidate any direct effects on the respiratory chain and to further explore its clinical potential.

References

Sonlicromanol: A Technical Guide to Its Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sonlicromanol (KH176) is a clinical-stage small molecule with a unique dual mechanism of action, positioning it as a promising therapeutic candidate for mitochondrial diseases and other conditions characterized by oxidative stress and inflammation. This technical guide provides an in-depth overview of the fundamental research applications of this compound and its active metabolite, KH176m. It details the compound's multifaceted effects as a potent redox modulator and a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This document synthesizes key preclinical data, outlines detailed experimental methodologies, and visualizes the associated signaling pathways to support further investigation and drug development efforts.

Introduction